molecular formula C15H11Cl2N5 B12561850 5,6-Bis(4-chlorophenyl)-3-hydrazinyl-1,2,4-triazine CAS No. 192516-73-7

5,6-Bis(4-chlorophenyl)-3-hydrazinyl-1,2,4-triazine

Cat. No.: B12561850
CAS No.: 192516-73-7
M. Wt: 332.2 g/mol
InChI Key: OKVDLKSQZJUZHJ-UHFFFAOYSA-N
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Description

5,6-Bis(4-chlorophenyl)-3-hydrazinyl-1,2,4-triazine is a chemical compound belonging to the class of 1,2,4-triazines This compound is characterized by the presence of two 4-chlorophenyl groups attached to the 5 and 6 positions of the triazine ring, and a hydrazinyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(4-chlorophenyl)-3-hydrazinyl-1,2,4-triazine typically involves the condensation of aromatic 1,2-diketones with hydrazine derivatives. One common method includes the reaction of 4-chlorobenzil with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(4-chlorophenyl)-3-hydrazinyl-1,2,4-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of triazine oxides.

    Reduction: Formation of 3-amino-5,6-bis(4-chlorophenyl)-1,2,4-triazine.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 5,6-Bis(4-chlorophenyl)-3-hydrazinyl-1,2,4-triazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazinyl and chlorophenyl groups. These interactions can modulate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Bis(4-chlorophenyl)-3-hydrazinyl-1,2,4-triazine is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

CAS No.

192516-73-7

Molecular Formula

C15H11Cl2N5

Molecular Weight

332.2 g/mol

IUPAC Name

[5,6-bis(4-chlorophenyl)-1,2,4-triazin-3-yl]hydrazine

InChI

InChI=1S/C15H11Cl2N5/c16-11-5-1-9(2-6-11)13-14(21-22-15(19-13)20-18)10-3-7-12(17)8-4-10/h1-8H,18H2,(H,19,20,22)

InChI Key

OKVDLKSQZJUZHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N=NC(=N2)NN)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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